methyl (2Z)-2-cyano-3-(naphthalen-1-yl)prop-2-enoate
CAS No.:
Cat. No.: VC13283198
Molecular Formula: C15H11NO2
Molecular Weight: 237.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11NO2 |
|---|---|
| Molecular Weight | 237.25 g/mol |
| IUPAC Name | methyl (Z)-2-cyano-3-naphthalen-1-ylprop-2-enoate |
| Standard InChI | InChI=1S/C15H11NO2/c1-18-15(17)13(10-16)9-12-7-4-6-11-5-2-3-8-14(11)12/h2-9H,1H3/b13-9- |
| Standard InChI Key | SKXSARWCVFRQRV-LCYFTJDESA-N |
| Isomeric SMILES | COC(=O)/C(=C\C1=CC=CC2=CC=CC=C21)/C#N |
| SMILES | COC(=O)C(=CC1=CC=CC2=CC=CC=C21)C#N |
| Canonical SMILES | COC(=O)C(=CC1=CC=CC2=CC=CC=C21)C#N |
Introduction
Chemical Properties and Structural Insights
Molecular and Physicochemical Data
The compound has the molecular formula C₁₅H₁₁NO₂ and a molecular weight of 237.25 g/mol . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Density | 1.25 g/cm³ (estimated) | |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., DMSO, ethanol) |
The Z-configuration of the double bond (C2=C3) is stabilized by conjugation with the electron-withdrawing cyano (-CN) and ester (-COOCH₃) groups, enhancing its electrophilicity .
Structural Features
X-ray crystallography of analogous compounds (e.g., ethyl 2-cyano-3-(1-methylpyrrol-2-yl)prop-2-enoate) reveals planar geometries with intramolecular hydrogen bonding . For the title compound, the naphthalene ring introduces steric bulk, influencing reactivity and crystal packing .
Synthesis and Reaction Mechanisms
Knoevenagel Condensation
The primary synthesis route involves a Knoevenagel condensation between 1-naphthaldehyde and methyl cyanoacetate :
Reaction Scheme
Optimized Conditions
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Catalyst: Piperidine (1–3 mol%)
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Solvent: Methanol or ethanol (avoids toxic solvents like benzene)
-
Yield: ~85–90% under continuous flow reactor conditions
Side Reactions and Byproducts
Competing E-isomer formation is minimized by steric hindrance from the naphthalene group. Impurities may arise from over-condensation or hydrolysis of the cyano group .
Spectral Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃, 400 MHz):
-
¹³C NMR (CDCl₃, 101 MHz):
Infrared (IR) Spectroscopy
Applications in Research
Pharmaceutical Intermediates
The compound serves as a precursor to 3-(1-naphthyl)-3-phenyl-2-cyanopropanoic acid amides, which exhibit anti-inflammatory activity by modulating estrogen receptors (ERs) . Potential therapeutic targets include:
Material Science
Its conjugated system is explored in:
| Hazard Code | Risk Phrase | Precautionary Measures |
|---|---|---|
| H302 | Harmful if swallowed | Avoid ingestion |
| H312 | Harmful in contact with skin | Wear gloves |
| H332 | Harmful if inhaled | Use fume hood |
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